molecular formula C9H4Br2ClN B13643942 4,5-Dibromo-1-chloroisoquinoline

4,5-Dibromo-1-chloroisoquinoline

Cat. No.: B13643942
M. Wt: 321.39 g/mol
InChI Key: HFCIAFVDNBTAGC-UHFFFAOYSA-N
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Description

4,5-Dibromo-1-chloroisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are often used as building blocks in organic synthesis. The presence of bromine and chlorine atoms in this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-1-chloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the bromination of isoquinoline using bromine in the presence of a catalyst, followed by chlorination. The reaction conditions often involve the use of solvents like nitrobenzene and temperatures ranging from 50°C to 100°C .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-1-chloroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.

Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

4,5-Dibromo-1-chloroisoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1-chloroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4,7-Dibromo-1-chloroisoquinoline
  • 5,8-Dibromo-1-chloroisoquinoline

Comparison: 4,5-Dibromo-1-chloroisoquinoline is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific research and industrial purposes .

Properties

Molecular Formula

C9H4Br2ClN

Molecular Weight

321.39 g/mol

IUPAC Name

4,5-dibromo-1-chloroisoquinoline

InChI

InChI=1S/C9H4Br2ClN/c10-6-3-1-2-5-8(6)7(11)4-13-9(5)12/h1-4H

InChI Key

HFCIAFVDNBTAGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN=C2Cl)Br

Origin of Product

United States

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